5-Bromo-4-fluoroisophthalonitrile
Description
5-Bromo-4-fluoroisophthalonitrile is a halogenated benzonitrile derivative characterized by a bromine atom at the 5-position and a fluorine atom at the 4-position of the aromatic ring, with two nitrile groups at the 1- and 3-positions (isophthalonitrile backbone). This compound’s unique substitution pattern confers distinct electronic and steric properties, making it valuable in synthesizing pharmaceuticals, agrochemicals, and advanced materials.
Properties
Molecular Formula |
C8H2BrFN2 |
|---|---|
Molecular Weight |
225.02 g/mol |
IUPAC Name |
5-bromo-4-fluorobenzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C8H2BrFN2/c9-7-2-5(3-11)1-6(4-12)8(7)10/h1-2H |
InChI Key |
DTRAMHOOIBXUCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)F)Br)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-fluoroisophthalonitrile typically involves halogenation reactions. One common method is the bromination of 4-fluoroisophthalonitrile using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in a suitable solvent, such as acetic acid, at elevated temperatures to ensure complete substitution .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-4-fluoroisophthalonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine or fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Such as amines or thiols for substitution reactions.
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions along with boronic acids or esters.
Major Products:
Substituted Isophthalonitriles: Depending on the nucleophile used.
Biaryl Compounds: Formed through coupling reactions.
Scientific Research Applications
5-Bromo-4-fluoroisophthalonitrile has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science:
Medicinal Chemistry: Investigated for its potential biological activities and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 5-Bromo-4-fluoroisophthalonitrile in chemical reactions involves the activation of the bromine or fluorine atoms, making them susceptible to nucleophilic attack. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds by coordinating with the bromine atom and the boronic acid .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The following table summarizes key structural analogues and their similarity scores relative to 5-Bromo-4-fluoroisophthalonitrile, as derived from molecular similarity algorithms (e.g., Tanimoto coefficients):
| CAS No. | Compound Name | Substituents (Position) | Molecular Formula | Similarity Score |
|---|---|---|---|---|
| 1269493-45-9 | 5-Bromo-2-fluoro-4-methylbenzonitrile | Br (5), F (2), CH₃ (4) | C₈H₄BrFN | 0.96 |
| 1427438-75-2 | 4-Bromo-2-fluoro-6-methylbenzonitrile | Br (4), F (2), CH₃ (6) | C₈H₄BrFN | 0.96 |
| 133541-45-4 | 4-Bromo-2,5-difluorobenzonitrile | Br (4), F (2,5) | C₇H₂BrF₂N | 0.92 |
| 1126779-33-6 | 4-Bromo-2-chloro-5-fluorobenzonitrile | Br (4), Cl (2), F (5) | C₇H₂BrClFN | N/A |
Key Observations :
- Substituent Position : The position of bromine and fluorine significantly impacts reactivity. For example, 5-Bromo-2-fluoro-4-methylbenzonitrile (CAS 1269493-45-9) shares a high similarity (0.96) due to analogous halogen placement but differs in the methyl group at position 4, which enhances steric bulk and lipophilicity .
- Di- vs. Mono-Halogenation: 4-Bromo-2,5-difluorobenzonitrile (CAS 133541-45-4) exhibits reduced similarity (0.92) due to additional fluorine at position 5, altering electronic density and reaction pathways .
Physicochemical Properties
While explicit data for this compound are unavailable, trends among analogues suggest:
- Molecular Weight: Methyl-substituted derivatives (e.g., CAS 1269493-45-9) have higher molecular weights (~214 g/mol) compared to non-methylated analogues (~200 g/mol), influencing solubility and melting points.
- Polarity : Nitrile groups and halogens enhance polarity, favoring solubility in polar aprotic solvents (e.g., DMF, acetonitrile).
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